8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline ring.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce the fluorine atoms at specific positions on the aromatic rings.
Final coupling reactions: The final step involves coupling reactions to attach the 4-fluorobenzyl and p-tolyl groups to the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated compounds.
Scientific Research Applications
8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to and inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline: Lacks the fluorine atom at the 8-position.
8-chloro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline: Contains a chlorine atom instead of a fluorine atom at the 8-position.
8-fluoro-5-(4-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline: Contains a methyl group instead of a fluorine atom on the benzyl ring.
Uniqueness
8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties
Properties
IUPAC Name |
8-fluoro-5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-15-2-6-17(7-3-15)23-21-14-29(13-16-4-8-18(25)9-5-16)22-11-10-19(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVACBGDBKCGIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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